molecular formula C22H26N2O2 B2838431 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide CAS No. 941915-32-8

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide

Cat. No.: B2838431
CAS No.: 941915-32-8
M. Wt: 350.462
InChI Key: JCSZNQDLROVVER-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide is a complex organic compound with a unique structure that includes a quinoline ring and a tert-butylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide typically involves multiple steps, starting with the preparation of the quinoline ring system. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Once the quinoline ring is prepared, it undergoes acetylation to introduce the acetyl group at the 1-position. This step is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine. The resulting 1-acetyl-3,4-dihydro-2H-quinoline is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides (Cl-, Br-) or organometallic reagents like Grignard reagents (RMgX).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide
  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-tert-butylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15(25)24-13-5-6-17-14-19(11-12-20(17)24)23-21(26)16-7-9-18(10-8-16)22(2,3)4/h7-12,14H,5-6,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSZNQDLROVVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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